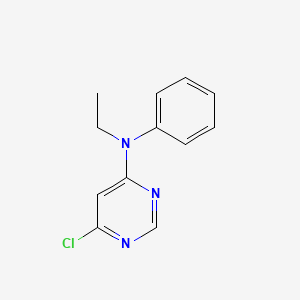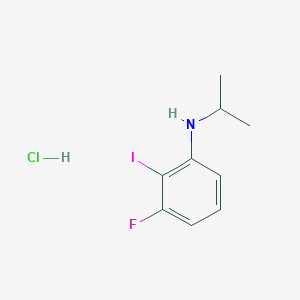
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is a versatile chemical compound used in scientific research. It exhibits high complexity due to its complex molecular structure, enabling diverse applications in various fields. The compound has a molecular weight of 315.56 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11FIN.ClH/c1-6(2)12-8-5-3-4-7(10)9(8)11;/h3-6,12H,1-2H3;1H . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Photochemistry of Haloanilines : A study on the photochemistry of haloanilines, including fluoroanilines, shows their potential in synthesizing photogenerated phenyl cations and understanding the photodegradation of halogenated aromatic pollutants. This could be significant for new synthetic methods and understanding the phototoxic effects of some fluorinated drugs (Freccero, Fagnoni, & Albini, 2003).
Trifluoromethylthiolation in Drug Development : Trifluoromethylthiolation is crucial in designing lead compounds for new drugs due to its lipophilicity and electron-withdrawing properties. Studies on electrophilic trifluoromethylthiolating reagents, which are significant in late-stage drug development, offer insights into the application of fluorine chemistry in pharmaceuticals (Shao et al., 2015).
Synthesis and Molecular Properties of Fluoro-Hydroxyprolines : Research into the synthesis of fluoro-hydroxyprolines, which involves fluorination, highlights their use in modifying the molecular recognition of proline-containing molecules. This has implications in medicinal and biological chemistry (Testa et al., 2018).
Fluorimetric Determination of Amino Acids : The study of fluorigenic reactions of amino acids with fluorinated compounds contributes to analytical chemistry, particularly in determining amino acids in various samples (Imai & Watanabe, 1981).
Polymer Science Applications : Research on fluorine-containing polymers, such as vinylidene fluoride, shows the vast potential of fluorinated compounds in materials science, especially in creating polymers with unique properties like hydrophobicity and thermal stability (Améduri, 2009).
Manganese Porphyrin-Catalyzed Fluorination : The study of manganese-catalyzed fluorination of hydrocarbons using fluoride salts opens avenues in synthetic organic chemistry for creating fluorinated organic compounds (Liu et al., 2012).
Photodehalogenation and its Applications : The photodehalogenation of fluorobenzene derivatives to generate phenyl cations and benzyne has implications in organic synthesis and pharmaceuticals, particularly in designing less phototoxic drugs (Protti et al., 2012).
Synthesis of Fluorinated Amino Acids for Protein Engineering : The development of methods to incorporate fluorinated amino acids into proteins, potentially creating "Teflon" proteins with novel properties, is relevant to synthetic biology and enzyme engineering (Merkel et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
特性
IUPAC Name |
3-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN.ClH/c1-6(2)12-8-5-3-4-7(10)9(8)11;/h3-6,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRNCIUTBMLDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)
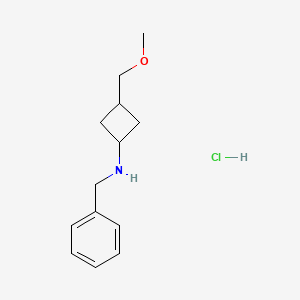

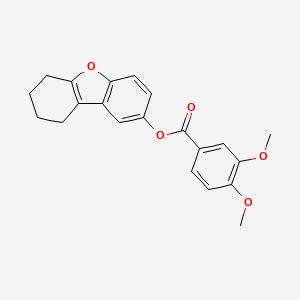
![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)
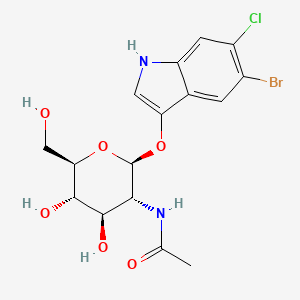
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)
